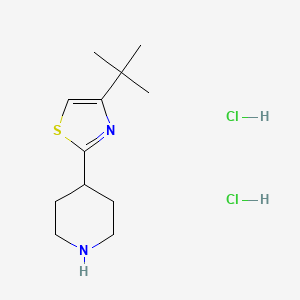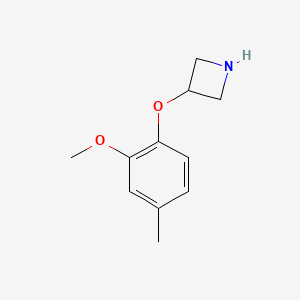
3-Azetidinyl 2-methoxy-4-methylphenyl ether
Descripción general
Descripción
3-Azetidinyl 2-methoxy-4-methylphenyl ether (3-AEME) is a novel synthetic compound that has recently been studied for its potential applications in the fields of medicinal chemistry and pharmaceutical research. 3-AEME has a wide range of biochemical and physiological effects, which have been shown to be beneficial for medical research and laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3-Azetidinyl 2-methoxy-4-methylphenyl ether is not yet fully understood. It is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. It is also believed to act through the modulation of several neurotransmitter systems, including serotonin and GABA.
Efectos Bioquímicos Y Fisiológicos
3-Azetidinyl 2-methoxy-4-methylphenyl ether has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are important mediators of inflammation and pain. 3-Azetidinyl 2-methoxy-4-methylphenyl ether has also been shown to have antioxidant properties and to modulate the activity of several neurotransmitter systems, including serotonin and GABA. These effects suggest that 3-Azetidinyl 2-methoxy-4-methylphenyl ether may be useful for the treatment of a variety of conditions, including inflammation, pain, anxiety, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Azetidinyl 2-methoxy-4-methylphenyl ether in laboratory experiments include its relatively low cost, its availability in a wide range of concentrations, and its relatively low toxicity. The main limitation of using 3-Azetidinyl 2-methoxy-4-methylphenyl ether in laboratory experiments is that its mechanism of action is not yet fully understood.
Direcciones Futuras
Future research on 3-Azetidinyl 2-methoxy-4-methylphenyl ether should focus on further elucidating its mechanism of action, exploring its potential applications in the treatment of a variety of conditions, and optimizing its synthesis. Additionally, further research should be conducted to investigate the potential toxicological effects of 3-Azetidinyl 2-methoxy-4-methylphenyl ether, as well as its potential interactions with other drugs. Finally, further research should be conducted to investigate the pharmacokinetics and pharmacodynamics of 3-Azetidinyl 2-methoxy-4-methylphenyl ether.
Aplicaciones Científicas De Investigación
3-Azetidinyl 2-methoxy-4-methylphenyl ether has been studied for its potential applications in the fields of medicinal chemistry and pharmaceutical research. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation and pain. 3-Azetidinyl 2-methoxy-4-methylphenyl ether has also been shown to have antioxidant properties and to modulate the activity of several neurotransmitter systems, including serotonin and gamma-aminobutyric acid (GABA). These effects suggest that 3-Azetidinyl 2-methoxy-4-methylphenyl ether may be useful for the treatment of a variety of conditions, including inflammation, pain, anxiety, and depression.
Propiedades
IUPAC Name |
3-(2-methoxy-4-methylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-3-4-10(11(5-8)13-2)14-9-6-12-7-9/h3-5,9,12H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRPABCEZXLRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CNC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-4-methylphenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



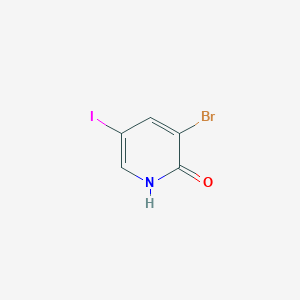
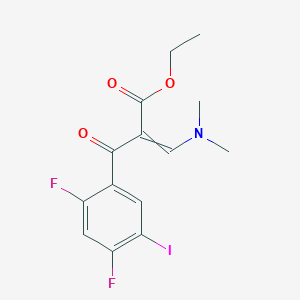
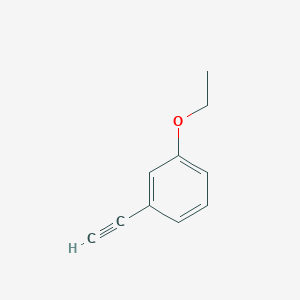
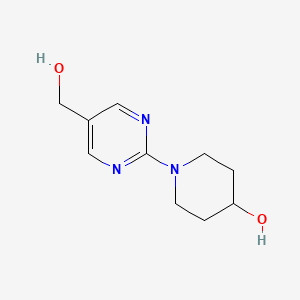
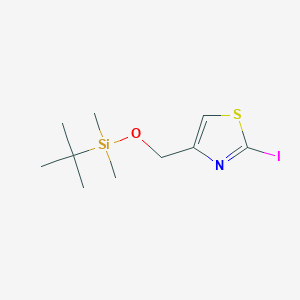
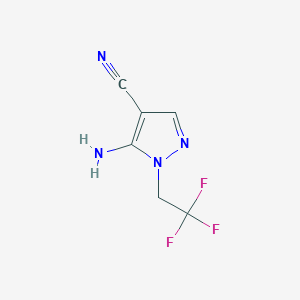
![3-Pentyl-2-((1E,3E)-5-[3-pentyl-1,3-benzothiazol-2(3H)-ylidene]-1,3-pentadienyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B1395302.png)
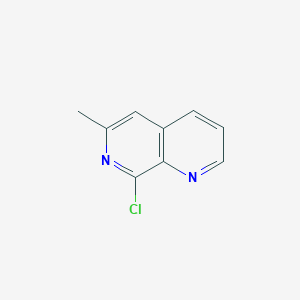
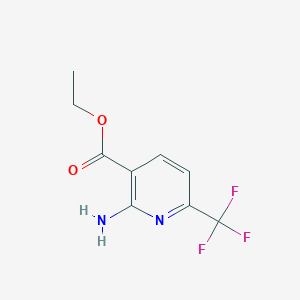
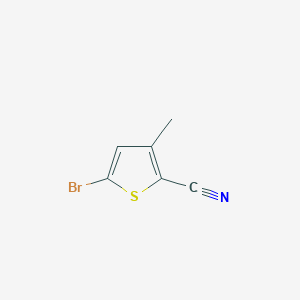
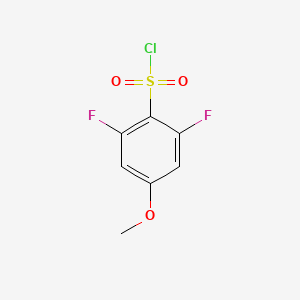
![[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride](/img/structure/B1395313.png)
![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1395315.png)
